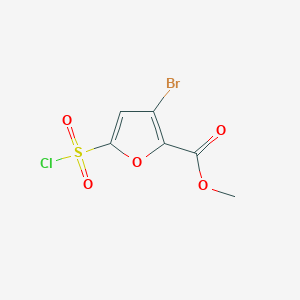
(3,4-Diethoxyphenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3,4-Diethoxyphenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone” is a complex organic molecule. It contains a phenyl ring substituted with two ethoxy groups, an imidazole ring, and a ketone functional group. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be expected to have a rigid, planar phenyl ring system, a five-membered imidazole ring, and polar ketone and ethoxy groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The imidazole ring might participate in nucleophilic substitution reactions, the ketone could be involved in condensation reactions, and the ethoxy groups might undergo dealkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Applications
- Directed metalation techniques have been used to synthesize functionalized benzo[b]thiophenes, which are key intermediates in creating benzothienopyranones, demonstrating the importance of synthetic methodologies in creating complex organic compounds (Pradhan & De, 2005).
- Novel (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones have been synthesized and shown to possess significant antimicrobial activity, highlighting the therapeutic potential of such compounds (Kumar et al., 2012).
Biomedical Applications
- A study synthesized a derivative of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester for anticancer applications, demonstrating how modifications of chemical structures can lead to biologically active compounds with potential as anticancer agents (Hayakawa et al., 2004).
Material Science and Photophysical Properties
- Oligobenzimidazoles have been synthesized and studied for their electrochemical, electrical, optical, thermal, and rectification properties, offering insights into the material science applications of such organic compounds (Anand & Muthusamy, 2018).
Molecular Docking and Drug Design
- Molecular docking studies of synthesized compounds have been conducted to understand their antiviral activity and pharmacokinetic behavior, demonstrating the role of computational methods in drug design and the evaluation of new compounds (FathimaShahana & Yardily, 2020).
Safety and Hazards
Zukünftige Richtungen
The study of new and complex organic compounds like this one is a vibrant area of research in chemistry. Future work could explore its synthesis, properties, and potential applications in greater detail. It might also be interesting to investigate its biological activity, given the presence of functional groups often found in bioactive compounds .
Eigenschaften
IUPAC Name |
(3,4-diethoxyphenyl)-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-4-20-13-8-7-12(11-14(13)21-5-2)15(19)18-10-9-17-16(18)22-6-3/h7-8,11H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTBJZPQWKGPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-diethoxyphenyl)(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-ethyl 2-(6-ethyl-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797971.png)


![N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2797977.png)




![[4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2797983.png)
![N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2797987.png)
![2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol](/img/structure/B2797989.png)

![N'-(1,3-benzodioxol-5-yl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide](/img/structure/B2797992.png)